4-Fluoro-1-benzothiophene-2-carbohydrazide
Overview
Description
4-Fluoro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H7FN2OS and a molecular weight of 210.23 g/mol It is a derivative of benzothiophene, characterized by the presence of a fluorine atom at the 4-position and a carbohydrazide group at the 2-position
Preparation Methods
The synthesis of 4-Fluoro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 4-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative, which is then purified by recrystallization .
Chemical Reactions Analysis
4-Fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Fluoro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: This compound is explored for its properties in the development of novel materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
4-Fluoro-1-benzothiophene-2-carbohydrazide can be compared with other benzothiophene derivatives, such as:
4-Chloro-1-benzothiophene-2-carbohydrazide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
1-Benzothiophene-2-carbohydrazide: Lacks the halogen substituent, resulting in different chemical behavior and applications.
4-Methyl-1-benzothiophene-2-carbohydrazide: Contains a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEUMNSKDDRVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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